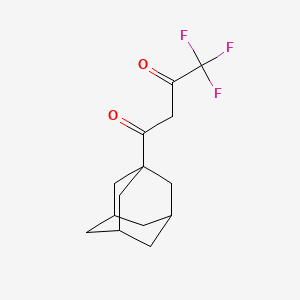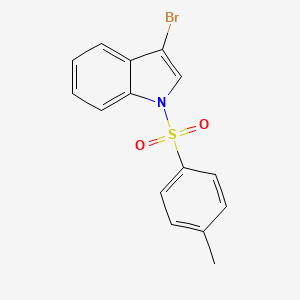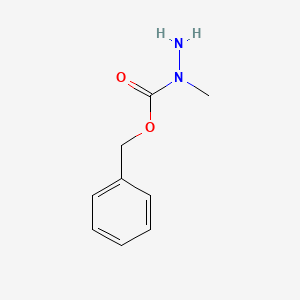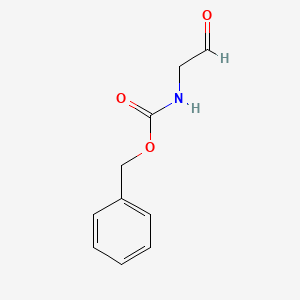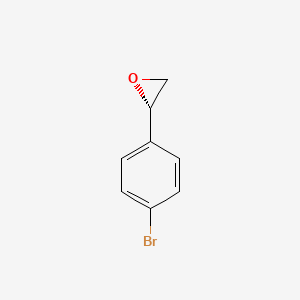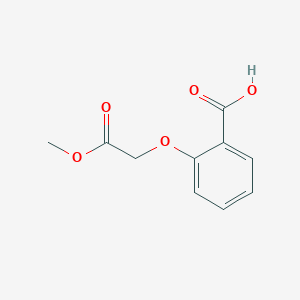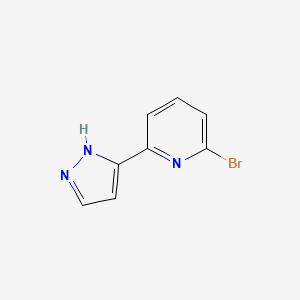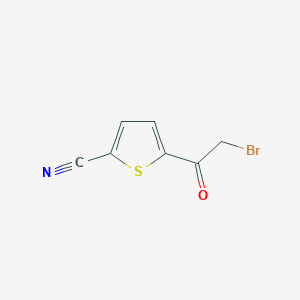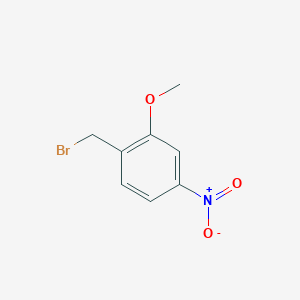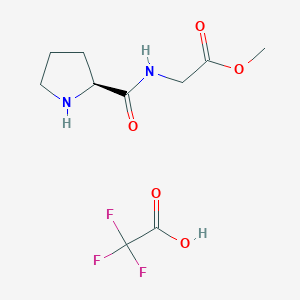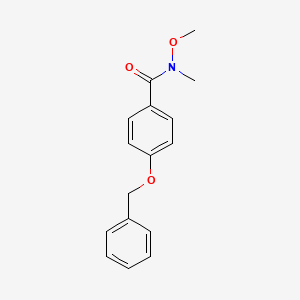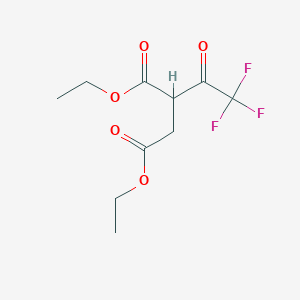
Diethyl 2-(2,2,2-trifluoroacetyl)succinate
概要
説明
Diethyl 2-(2,2,2-trifluoroacetyl)succinate is a chemical compound that is related to various diethyl succinate derivatives synthesized for different applications, including as intermediates in organic synthesis, components in catalysts for polymerization, and potential antitumor agents. The synthesis of diethyl succinate and its derivatives typically involves esterification reactions, where succinic acid is reacted with ethanol or other alcohols in the presence of a catalyst .
Synthesis Analysis
The synthesis of diethyl succinate derivatives can be achieved through various methods. One approach involves reactive distillation, where succinic acid is converted to diethyl succinate using ethanol in the presence of a cation exchange resin catalyst, achieving high yields and conversions . Another method includes the condensation of succinic acid diesters with aldehydes, followed by esterification and hydrogenation to produce alkyl-substituted succinates . Additionally, diethyl succinate can be synthesized using sodium bisulfate as a catalyst, with varying ratios of reactants and solvents to optimize yield .
Molecular Structure Analysis
The molecular structure of diethyl succinate derivatives can be complex, with the potential for stereoisomerism. For instance, diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate is synthesized through a series of intermediates, including epoxides and azides, leading to a product with specific stereochemistry . The structure of these compounds is typically characterized using techniques such as NMR and HR-MS .
Chemical Reactions Analysis
Diethyl succinate derivatives can undergo various chemical reactions, including annulation, epoxide formation, and stereoselective reactions . These reactions are crucial for the synthesis of complex organic molecules with potential biological activity. For example, novel derivatives of diethyl succinate have been synthesized and shown to possess antitumor activities in vitro, indicating the versatility of these compounds in chemical reactions leading to biologically active substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl succinate derivatives depend on their molecular structure. These properties are essential for their application in different fields, such as the use of diethyl 2,3-diisobutylsuccinate as a stereoregulating component in catalysts for propylene polymerization . The purity of these compounds can significantly affect their performance in such applications.
科学的研究の応用
Synthesis of Complex Organic Compounds
Diethyl 2-(2,2,2-trifluoroacetyl)succinate is instrumental in synthesizing various organic compounds. For instance, it plays a role in the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone, a complex organic molecule with potential applications in pharmaceuticals and material science (Ukerun, 1988). Similarly, it is used in the synthesis of [2,3-^13C_2-2,5-cyclohexadienyl] ubiquinone 3, demonstrating its role in creating labeled compounds for scientific research (Falcou & Boullais, 1998).
Applications in Catalysis
Diethyl 2-(2,2,2-trifluoroacetyl)succinate is used in catalytic processes. For example, it is involved in reactions with N-chloro- and N-bromodiethylamines, where it helps in the formation of other organic esters, showcasing its utility in catalytic reactions and organic synthesis (Zorin et al., 2021).
Biomedical Imaging
In the field of biomedical imaging, diethyl 2-(2,2,2-trifluoroacetyl)succinate is utilized in the synthesis of agents for real-time molecular imaging of the tricarboxylic acid cycle in vivo. This application is crucial for understanding metabolic processes and diagnosing diseases (Zacharias et al., 2012).
Polymerization Processes
The compound is also involved in the synthesis of catalyst components for polymerization processes. An example is its use in preparing diethyl 2,3-diisobutylsuccinate, a component of titanium-magnesium catalysts for propylene polymerization (Nechepurenko et al., 2021). This application is significant in the production of polymers with specific properties.
Renewable Energy and Environmental Applications
Diethyl 2-(2,2,2-trifluoroacetyl)succinate is also used in renewable energy and environmental applications. For instance, it is involved in the vapor-phase hydrogenation of biomass-derived diethyl succinate over CuO/ZnO catalysts, indicating its role in the development of sustainable chemical processes (Ding et al., 2010).
Safety And Hazards
The safety data sheet for Diethyl 2-(2,2,2-trifluoroacetyl)succinate indicates that it may be harmful if swallowed and causes eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
特性
IUPAC Name |
diethyl 2-(2,2,2-trifluoroacetyl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O5/c1-3-17-7(14)5-6(9(16)18-4-2)8(15)10(11,12)13/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUJVMLDXHUHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463098 | |
| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2,2,2-trifluoroacetyl)succinate | |
CAS RN |
94633-25-7 | |
| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

